molecular formula C16H26N2O5S2 B14624182 4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide CAS No. 55619-37-9

4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide

Cat. No.: B14624182
CAS No.: 55619-37-9
M. Wt: 390.5 g/mol
InChI Key: FWLOMVQOFBPNHC-UHFFFAOYSA-N
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Description

4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide is a synthetic organic compound that features a piperidine ring, a benzene ring, and sulfonamide groups. Compounds containing piperidine and sulfonamide moieties are of significant interest in medicinal chemistry due to their potential pharmacological activities. The presence of the piperidine ring often contributes to the biological activity of these compounds, making them valuable in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the pentyloxy group. One common synthetic route involves:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine ring and sulfonamide groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methoxy)piperidine-1-sulfonyl]benzene-1-sulfonamide
  • 4-[4-(Ethoxy)piperidine-1-sulfonyl]benzene-1-sulfonamide
  • 4-[4-(Butoxy)piperidine-1-sulfonyl]benzene-1-sulfonamide

Uniqueness

4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds .

Properties

CAS No.

55619-37-9

Molecular Formula

C16H26N2O5S2

Molecular Weight

390.5 g/mol

IUPAC Name

4-(4-pentoxypiperidin-1-yl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C16H26N2O5S2/c1-2-3-4-13-23-14-9-11-18(12-10-14)25(21,22)16-7-5-15(6-8-16)24(17,19)20/h5-8,14H,2-4,9-13H2,1H3,(H2,17,19,20)

InChI Key

FWLOMVQOFBPNHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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